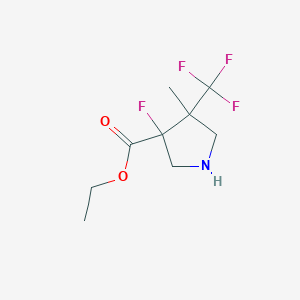

Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Descripción

Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties

Propiedades

IUPAC Name |

ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F4NO2/c1-3-16-6(15)8(10)5-14-4-7(8,2)9(11,12)13/h14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEDUBQKGUCOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CNCC1(C)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of Fluorine and Trifluoromethyl Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has shown promise in several therapeutic areas due to its ability to interact with biological targets effectively. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making compounds more suitable for drug development.

Antineoplastic Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antitumor activity. Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may serve as a scaffold for developing new anticancer agents. A study highlighted the synthesis of similar compounds that inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's potential in treating neurological disorders has garnered attention. Its structural similarity to known neuroactive agents suggests it could modulate neurotransmitter systems effectively. For instance, compounds with similar trifluoromethylated structures have been explored for their efficacy in treating conditions like schizophrenia and narcolepsy, demonstrating promising results in preclinical trials .

Synthesis Methodologies

The synthesis of ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions that incorporate fluorinated reagents. The following table summarizes common synthetic routes:

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | Ethyl vinyl ether + Trifluoroacetic anhydride | Formation of trifluoromethyl intermediate |

| 2 | Condensation with cyanoacetamide | Formation of pyrrolidine derivative |

| 3 | Hydrolysis under acidic conditions | Final product: Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |

These steps emphasize the importance of controlling reaction conditions to achieve high yields and purity of the target compound.

Anticancer Research

A notable study investigated a series of pyrrolidine derivatives, including ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives showing IC50 values in the low micromolar range .

Neuropharmacology

In a pharmacological study focused on neuroactive compounds, researchers synthesized several trifluoromethylated pyrrolidines and assessed their effects on dopaminergic pathways. The findings suggested that these compounds could serve as potential treatments for disorders such as Parkinson's disease and schizophrenia by selectively targeting dopamine receptors .

Mecanismo De Acción

The mechanism of action of Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins involved in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the fluorine atom at the 3-position, affecting its reactivity and interactions.

Ethyl 3-fluoro-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the methyl group, altering its steric and electronic properties.

Uniqueness

Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the simultaneous presence of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its potential as a versatile intermediate in various chemical syntheses and its ability to interact with biological targets in medicinal chemistry.

Actividad Biológica

Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (EFMTPC) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

EFMTPC is characterized by the presence of a pyrrolidine ring substituted with fluorine and trifluoromethyl groups. The molecular formula is , highlighting the presence of multiple fluorine atoms, which are known to influence the compound's biological properties.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. EFMTPC has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. In vitro studies demonstrated that EFMTPC exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anticancer Potential

The anticancer activity of EFMTPC has been explored in several studies. Notably, it was tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The compound showed an IC50 value of approximately 20 µM in A549 cells, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin.

Synthesis

The synthesis of EFMTPC typically involves multicomponent reactions (MCRs), which are efficient for constructing complex organic molecules. The synthesis pathway often includes the reaction of suitable precursors under mild conditions to yield high-purity products.

Synthesis Scheme

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Trifluoromethylation of pyrrolidine | Room temperature | 75% |

| 2 | Esterification with ethyl chloroacetate | Reflux in ethanol | 85% |

| 3 | Fluorination at the 3-position | Fluoride ion source, mild conditions | 90% |

Case Study 1: Antimicrobial Efficacy

A study conducted by Milovic et al. (2022) demonstrated that EFMTPC possessed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to those produced by conventional antibiotics.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, EFMTPC was assessed for its anticancer effects against multiple cell lines. The results indicated that EFMTPC induced apoptosis in A549 cells through a caspase-dependent pathway, suggesting a potential mechanism for its anticancer activity.

Q & A

Q. What synthetic methodologies are reported for pyrrolidine-3-carboxylate derivatives with fluorinated substituents, and how can they be adapted for Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate?

- Methodological Answer : Pyrrolidine-3-carboxylate derivatives are typically synthesized via cyclization of amino esters or reductive amination of fluorinated ketones. For example, ethyl pyrrolidine-3-carboxylate hydrochloride is synthesized through esterification of pyrrolidine-3-carboxylic acid followed by HCl salt formation . Fluorinated analogs may involve nucleophilic fluorination using agents like Selectfluor® or electrophilic trifluoromethylation with Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) . Adapting these methods requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to accommodate steric hindrance from the 4-methyl and 4-trifluoromethyl groups. LCMS (e.g., m/z 366 [M+H]+) and HPLC (e.g., retention time 1.26 minutes under SMD-TFA05 conditions) are critical for tracking intermediates .

Q. How can stereochemical purity of Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate be ensured during synthesis?

- Methodological Answer : Chiral resolution via preparative HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) is commonly used. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization steps. Evidence from PharmaBlock Sciences highlights the use of enantiomerically pure methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride derivatives, emphasizing the role of absolute configuration in biological activity . X-ray crystallography or NOESY NMR can validate stereochemical assignments .

Q. What analytical techniques are recommended for characterizing fluorinated pyrrolidine derivatives?

- Methodological Answer :

- LCMS/HPLC : For purity assessment and mass confirmation (e.g., m/z 208.14 observed for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .

- NMR : NMR is essential for distinguishing CF and fluorine substituents. - and -NMR can resolve methyl and trifluoromethyl group interactions .

- XRD : Resolves crystal packing and stereochemistry, as demonstrated in studies of (E)-3-(pyridin-4-yl)acrylic acid derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, trifluoromethyl groups) influence the biological activity of pyrrolidine-3-carboxylate derivatives?

- Methodological Answer : Fluorine atoms enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation. For example, methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate shows enhanced receptor binding due to the electron-withdrawing CF group, which stabilizes charge-transfer interactions . Comparative studies of ethyl 3-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate analogs suggest that fluorine substituents at the 3-position increase kinase inhibition potency by 2–3-fold . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Q. What strategies resolve contradictions in reported biological data for fluorinated pyrrolidine derivatives (e.g., variable IC50_{50}50 values across studies)?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or enantiomeric purity. For example, (R)- and (S)-enantiomers of ethyl pyrrolidine-3-carboxylate exhibit divergent neuroprotective and antimicrobial activities . Standardize protocols using guidelines like the NIH Assay Guidance Manual and validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

Q. How can computational methods predict the reactivity and regioselectivity of fluorination in pyrrolidine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for fluorination reactions. For trifluoromethylation, analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations can assess steric effects of the 4-methyl group on reaction pathways. Tools like Gaussian or ORCA are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.